molecular formula C9H6N2 B1223287 4-Methylphthalonitrile CAS No. 63089-50-9

4-Methylphthalonitrile

Cat. No.: B1223287
CAS No.: 63089-50-9
M. Wt: 142.16 g/mol
InChI Key: MDXGRFMFORMPGT-UHFFFAOYSA-N
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Description

4-Methylphthalonitrile is an organic compound with the molecular formula CH3C6H3-1,2-(CN)2 and a molecular weight of 142.16 .


Synthesis Analysis

The synthesis of this compound has been studied in the context of dye-sensitized solar cells . The study suggests that the compound has high molar absorption coefficient, relatively simple synthesis procedure, various structures and lower cost .


Molecular Structure Analysis

The geometries, electronic structures, polarizabilities, and hyperpolarizabilities of this compound were studied based on Hartree-Fock (HF) and density functional theory (DFT) using the hybrid functional B3LYP .


Chemical Reactions Analysis

The absorption bands of this compound are assigned to π → π* transitions . The three lowest energy excited states of this compound are due to photo-induced electron transfer processes .


Physical And Chemical Properties Analysis

This compound is a powder or crystal with a melting point of 119-121 °C (lit.) . It is stored at room temperature .

Scientific Research Applications

Solar Cell Application

4-Methylphthalonitrile has been studied for its application in dye-sensitized solar cells. Research by Senthilkumar and Anbarasan (2011) explored the molecule's electronic structures, polarizabilities, and hyperpolarizabilities. Their work revealed that this compound's absorption bands are due to π → π* transitions, and it plays a role in the electron transfer between semiconductor electrodes and dye sensitizer in solar cells (P. Senthilkumar & P. M. Anbarasan, 2011).

Antioxidant Properties

Aydin et al. (2017) synthesized tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups, including a derivative of this compound. These compounds exhibited significant antioxidant properties, outperforming standard antioxidants in some tests (M. Aydin, E. Alici, A. T. Bilgiçli, M. N. Yarasir & G. Arabaci, 2017).

Antimicrobial Activity

Hamdi et al. (2017) investigated the antimicrobial activities of phthalonitrile derivatives, including those related to this compound. They found that these compounds showed promising biological activity (N. Hamdi, R. Medyouni, H. Bilel, L. Mansour & A. Romerosa, 2017).

Mechanism of Action

The interfacial electron transfer between semiconductor TiO2 electrode and dye sensitizer 4-Methylphthalonitrile is due to an electron injection process from the excited dye to the semiconductor’s conduction band .

Safety and Hazards

4-Methylphthalonitrile is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is combustible and can develop hazardous combustion gases or vapors in the event of fire .

Future Directions

4-Methylphthalonitrile has been studied for its potential use in dye-sensitized solar cells (DSSCs), which are promising in terms of efficiency and low cost . The flexibility in molecular tailoring of an organic sensitizer like this compound provides a large area to explore .

Properties

IUPAC Name

4-methylbenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXGRFMFORMPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370062
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63089-50-9
Record name 4-Methylphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylphthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Methylphthalonitrile function as a dye sensitizer in solar cells?

A1: this compound acts as a dye sensitizer by absorbing light and injecting electrons into the conduction band of a semiconductor, typically titanium dioxide (TiO2), in Dye-Sensitized Solar Cells (DSSCs) [, , ]. Upon light absorption, this compound transitions to an excited state. The excited dye then transfers an electron to the TiO2, generating an electric current. This process is called photoinduced electron transfer [].

Q2: What is the significance of investigating this compound for DSSCs?

A2: Researchers are exploring this compound as a potential alternative to expensive ruthenium-based dyes currently used in DSSCs [, ]. This exploration aims to find more cost-effective and efficient dye sensitizers to improve the feasibility and accessibility of solar energy technologies.

Q3: How do the structural features of this compound contribute to its function in DSSCs?

A3: While specific structure-activity relationships are not extensively discussed in the provided abstracts, the presence of the methyl group and its position on the phthalonitrile core are likely to influence the molecule's electronic properties and its interaction with the TiO2 surface [, ]. These factors, in turn, can affect the efficiency of electron injection and overall DSSC performance. Comparing this compound with other phthalonitrile derivatives, such as 3-aminophthalonitrile and 4-aminophthalonitrile, can provide valuable insights into the impact of different substituents on the dye's properties and performance [, ].

Q4: What computational methods are used to study this compound for DSSC applications?

A4: Researchers employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to study the electronic structure, optical properties, and electron transfer processes of this compound and related compounds in the context of DSSCs [, ]. These computational methods allow scientists to predict and understand the behavior of these molecules at the molecular level, facilitating the design and optimization of more efficient dye sensitizers.

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